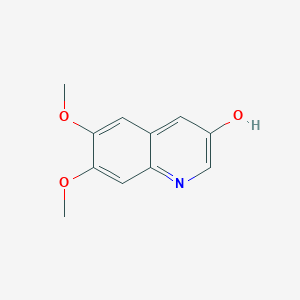

6,7-Dimethoxyquinolin-3-ol

描述

Structure

3D Structure

属性

分子式 |

C11H11NO3 |

|---|---|

分子量 |

205.21 g/mol |

IUPAC 名称 |

6,7-dimethoxyquinolin-3-ol |

InChI |

InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(13)6-12-9(7)5-11(10)15-2/h3-6,13H,1-2H3 |

InChI 键 |

PJTFIXLKCMSEAD-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxyquinolines

Established Synthetic Routes to 6,7-Dimethoxyquinoline (B1600373) Scaffolds

Multi-Step Synthesis Approaches

A common and effective strategy for constructing the 6,7-dimethoxyquinoline ring system involves a sequence of reactions starting from appropriately substituted acetophenones. This multi-step process includes nitration, condensation, and a final reduction-cyclization cascade to form the bicyclic quinoline (B57606) core.

The synthesis often commences with the nitration of a precursor like 3,4-dimethoxyacetophenone. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring, which is essential for the subsequent cyclization step. The resulting 2-nitro-4,5-dimethoxyacetophenone is then subjected to a condensation reaction. A typical condensation partner is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which reacts with the acetyl group to form an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one. This reaction extends the carbon chain and sets the stage for the formation of the pyridine (B92270) ring of the quinoline system.

Table 1: Key Reactions in the Multi-Step Synthesis of a 6,7-Dimethoxyquinoline Precursor

| Step | Starting Material | Reagent(s) | Product |

| Nitration | 3,4-Dimethoxyacetophenone | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-4,5-dimethoxyacetophenone |

| Condensation | 2-Nitro-4,5-dimethoxyacetophenone | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one |

Reduction-Cyclization Processes for Quinoline Ring Formation

The pivotal step in this synthetic sequence is the transformation of the linear nitro-enaminone intermediate into the bicyclic quinoline scaffold. This is accomplished through a process that involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group. This process typically utilizes a metal catalyst, such as Palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.gov The reaction is efficient and often proceeds under mild conditions, leading to the selective reduction of the nitro group to an amine. Following the reduction, the newly formed amino group readily attacks the enaminone system, leading to cyclization and subsequent elimination of dimethylamine (B145610) and water to yield the aromatic quinoline ring.

Modern advancements in this area include electrocatalytic hydrogenation, which can be performed under mild conditions using a proton-exchange membrane (PEM) reactor. nih.govbeilstein-journals.org This technique offers an alternative to using high-pressure hydrogen gas. For instance, the hydrogenation of quinolines has been demonstrated using fluorine-modified cobalt catalysts with water as the hydrogen source under ambient conditions. researchgate.net Other heterogeneous catalysts, including those based on supported gold nanoparticles, have also shown high efficiency and chemoselectivity for quinoline hydrogenation. fudan.edu.cn

The success of the reduction-cyclization step is highly dependent on the reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and hydrogen pressure. nih.gov For catalytic hydrogenations, Pd, Rh, and Ru catalysts are commonly used, with Pd and Rh often favoring the formation of the partially hydrogenated 1,2,3,4-tetrahydroquinoline. researchgate.net

The reaction temperature and hydrogen pressure are critical variables that must be optimized. nih.gov For example, the hydrogenation of quinoline can be achieved at temperatures ranging from room temperature up to 80°C and hydrogen pressures from 2 to 50 bar. researchgate.netnih.gov Mild conditions, such as low H₂ pressure (1.5 bar) and low temperature (40 °C), have been shown to be effective with certain nanocatalysts. researchgate.net The choice of solvent can also influence the reaction's outcome and efficiency. The catalyst's nature is paramount; for instance, the use of iron-based catalysts prepared by pyrolysis has been shown to be crucial for the controlled hydrogenation of N-heterocycles. researchgate.net

Friedländer Synthesis and its Modern Adaptations for Quinoline Derivatives

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. nih.govnih.gov It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (such as a ketone or aldehyde), followed by a cyclodehydration reaction. organicreactions.orgwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The general mechanism involves an initial aldol-type condensation or Schiff base formation between the two carbonyl-containing reactants, which is then followed by an intramolecular cyclization and dehydration to form the final aromatic quinoline product. wikipedia.org

Modern adaptations have significantly improved the efficiency, scope, and environmental footprint of the Friedländer synthesis. nih.gov These innovations include the use of various catalytic systems like ionic liquids, metal-organic frameworks, and nanocatalysts. nih.gov Furthermore, procedural modifications such as employing microwave irradiation or using p-toluenesulfonic acid and iodine under solvent-free conditions have been developed to enhance reaction rates and yields. alfa-chemistry.comorganic-chemistry.org Modified procedures, such as the in situ reduction of 2-nitrobenzaldehydes with Fe/AcOH in the presence of the active methylene (B1212753) compound, have been developed to overcome the limited availability of 2-aminobenzaldehyde (B1207257) derivatives. mdpi.com

Table 2: Overview of the Friedländer Synthesis for Quinoline Derivatives

| Component | Description | Examples |

| Reactants | A 2-aminoaryl aldehyde or ketone AND a compound with an α-methylene group. jk-sci.com | 2-Aminobenzaldehyde, Acetylacetone, Ethyl acetoacetate |

| Catalysts | Can be acid or base-catalyzed. organicreactions.org Modern catalysts include Lewis acids, ionic liquids, and solid acids. nih.govwikipedia.org | Trifluoroacetic acid, Toluensulfonic acid, Iodine, KOH, Nanocatalysts. nih.govwikipedia.orgresearchgate.net |

| Conditions | Traditionally requires heating. organicreactions.org Modern methods use microwave irradiation or solvent-free conditions. jk-sci.comorganic-chemistry.org | Reflux in solvents like ethanol (B145695) or DMF; Solvent-free microwave heating. jk-sci.com |

Regioselective Synthesis Strategies for Position-Specific Functionalization

The precise placement of functional groups on the quinoline ring is crucial for modulating the properties of the resulting molecules. Regioselective synthesis strategies allow for the targeted functionalization of specific positions, which is often challenging to achieve through direct modification of the parent heterocycle.

A notable metal-free and protection-free approach enables the regioselective synthesis of C-3 functionalized quinolines. nih.gov This method involves a [4+2] hetero-Diels-Alder cycloaddition of azadienes, generated in situ from 2-aminobenzyl alcohol, with terminal alkynes. nih.gov The reaction proceeds with high efficiency and selectivity, providing a direct route to quinolines with substituents at the 3-position, a feat that can be difficult to accomplish using traditional methods. nih.gov The use of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) facilitates the reaction, and mechanistic studies, including deuterium (B1214612) labeling, have supported the proposed pathway involving the crucial role of the amino group in directing the formation of the azadiene intermediate. nih.gov

Furthermore, regioselective magnesiation reactions have been employed for the polyfunctionalization of quinolines. By using specific magnesium reagents such as i-PrMgCl·LiCl or TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), specific positions on the quinoline ring can be deprotonated and subsequently reacted with various electrophiles. This strategy offers a powerful tool for introducing a wide range of functional groups at desired locations, although it is noted that highly sensitive groups like nitro or formyl may require milder zinc-based reagents. researchgate.net

Advanced and Emerging Synthetic Approaches for Dimethoxyquinoline Derivatives

To enhance efficiency, selectivity, and sustainability, researchers are continuously exploring advanced synthetic methods. Biocatalysis and photocatalysis have emerged as powerful tools in this endeavor, offering mild reaction conditions and unique reactivity patterns.

Biocatalytic Transformations in Quinoline Synthesis

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations with high selectivity. In the context of quinoline synthesis, D-amino acid oxidase from Fusarium solani (FsDAAO) has been utilized for the efficient deracemization of 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, including a 6,7-dimethoxy substituted derivative. mdpi.com This chemoenzymatic approach provides access to enantiomerically pure building blocks that are valuable for the synthesis of more complex molecules. mdpi.com

Photocatalytic Cyclization Techniques

Photocatalysis, particularly using visible light, has gained significant traction as a green and efficient method for organic synthesis. beilstein-journals.org One such application is the synthesis of polysubstituted quinolines through the electrocyclization of 2-vinylarylimines. nih.gov This reaction can be catalyzed by 9,10-phenanthrenequinone (PQ) under blue LED irradiation at room temperature. nih.gov The proposed mechanism involves the photocatalyst inducing a one-electron oxidation of the imine substrate, which triggers the cyclization cascade. nih.gov The presence of an additive like magnesium carbonate can lead to quantitative yields in short reaction times. nih.gov Crucially, molecular oxygen plays a role in regenerating the photocatalyst, making it a key component for the catalytic cycle. nih.gov

Derivatization and Chemical Reactivity of 6,7-Dimethoxyquinolines

The 6,7-dimethoxyquinoline core can undergo various chemical transformations to introduce new functionalities or modify existing ones. Oxidation and reduction reactions are fundamental tools for the derivatization of these compounds.

Oxidation Reactions of Quinoline Moieties

The oxidation of the 6,7-dimethoxy-substituted ring system has been explored, particularly in related tetrahydroisoquinoline structures. Anodic oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline results in the formation of the corresponding 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. rsc.org This electrochemical approach provides a method for dehydrogenation and functionalization at the positions adjacent to the nitrogen atom.

Reduction Reactions of Nitro and other Functional Groups

The reduction of nitro groups is a common and important transformation in organic synthesis, often used to introduce an amino group which can then be further functionalized. A variety of reagents and conditions can be employed for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com

Metal-based Reductions: Metals like iron, zinc, or tin in acidic media are effective for nitro group reduction. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized for this purpose. wikipedia.org

In the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives, a key step involves the reduction of a nitro group on a phenyl-benzimidazole precursor before its condensation with 4-chloro-6,7-dimethoxyquinoline (B44214). nih.gov This reduction has been successfully achieved using either catalytic hydrogenation with Pd/C and H₂ in methanol (B129727) or with iron in acetic acid and ethanol under reflux. nih.gov These methods demonstrate the compatibility of the 6,7-dimethoxyquinoline scaffold with standard nitro reduction conditions.

The selective reduction of nitro groups in the presence of other reducible functionalities is a key consideration in complex molecule synthesis. The choice of reducing agent and reaction conditions can significantly influence the outcome of the reaction, allowing for chemoselective transformations. researchgate.net

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing various functional groups onto the quinoline core, especially at the C4 position. The reaction typically requires the presence of a good leaving group, such as a halogen, and is facilitated by the electron-withdrawing nature of the quinoline nitrogen.

A prominent example of this reactivity is the displacement of a chlorine atom from the 4-position of the 6,7-dimethoxyquinoline ring. Research has demonstrated that 4-chloro-6,7-dimethoxyquinoline serves as a versatile precursor for the synthesis of a wide array of 4-anilinoquinoline derivatives. nih.gov In these reactions, the chloro-substituted quinoline is treated with various substituted anilines in a solvent such as isopropanol, typically under reflux conditions, to yield the corresponding N-aryl products. nih.gov The reaction proceeds via a classic SNAr mechanism, where the aniline (B41778) nitrogen acts as the nucleophile, attacking the electron-deficient C4 position and displacing the chloride ion.

This methodology has been successfully applied to synthesize a library of compounds, showcasing its tolerance for a range of functional groups on the aniline nucleophile. nih.gov The yields of these reactions are generally moderate to good, demonstrating the robustness of this synthetic approach. nih.gov

| Entry | Aniline Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2-(2-Fluorophenyl)-1H-benzo[d]imidazol-5-amine | N-(2-(2-Fluorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 54 | nih.gov |

| 2 | 2-(3-Chlorophenyl)-1H-benzo[d]imidazol-5-amine | N-(2-(3-Chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 46 | nih.gov |

| 3 | 2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine | N-(2-(4-Bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 64 | nih.gov |

| 4 | 2-(3-Iodophenyl)-1H-benzo[d]imidazol-5-amine | N-(2-(3-Iodophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 60 | nih.gov |

| 5 | 2-(m-Tolyl)-1H-benzo[d]imidazol-5-amine | 6,7-Dimethoxy-N-(2-(m-tolyl)-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | 67 | nih.gov |

| 6 | 2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-5-amine | N-(2-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | 52 | nih.gov |

Beyond amines, other nucleophiles can be employed to functionalize the 4-position of the quinoline ring. Analogous reactions on related chloroquinoline systems have been shown to proceed with sulfur, oxygen, and other nitrogen nucleophiles, suggesting a broad scope for the 4-chloro-6,7-dimethoxyquinoline intermediate. mdpi.com

Functional Group Interconversions at the Quinoline 3- and 4-Positions

Functional group interconversions (FGIs) are essential for elaborating the core structure of 6,7-dimethoxyquinolin-3-ol into more complex derivatives. These transformations can be strategically applied to both the hydroxyl group at the 3-position and substituents at the 4-position.

At the 4-Position:

A common and powerful FGI strategy at the C4 position begins with the corresponding 4-hydroxyquinoline (B1666331) derivative (which exists in tautomeric equilibrium with the 4-quinolinone). The hydroxyl group can be converted into a more reactive leaving group, typically a chloride, using standard chlorinating agents like phosphorus oxychloride (POCl₃). This transformation from a 4-hydroxy to a 4-chloro derivative is a critical step that activates the position for the nucleophilic substitution reactions described in the previous section. Therefore, a typical FGI sequence at this position is the conversion of a hydroxyl group to an amino group via a chloro intermediate (e.g., -OH → -Cl → -NHR).

At the 3-Position:

The hydroxyl group of this compound itself is a key site for functionalization. The phenolic nature of this group allows for a variety of classical transformations.

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo O-alkylation to form ethers or O-acylation to form esters. These reactions typically involve deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl halide or an acyl chloride, respectively. Such modifications can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule.

Conversion to a Leaving Group: For further diversification, the 3-hydroxyl group can be converted into a better leaving group. For instance, it can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonates are excellent substrates for substitution reactions with a wide range of nucleophiles, allowing for the introduction of groups such as azides, nitriles, or amines at the 3-position. While not extensively documented for this specific molecule, this represents a standard and viable strategy in heterocyclic chemistry.

A summary of potential functional group interconversions is presented in the table below.

| Position | Starting Group | Reagent(s) | Product Group | Transformation Type |

|---|---|---|---|---|

| 4 | -OH | POCl₃ | -Cl | Hydroxyl to Halogen Conversion |

| 4 | -Cl | R-NH₂ | -NHR | Halogen to Amine Substitution (SNAr) |

| 3 | -OH | Base, Alkyl Halide (R-X) | -OR | O-Alkylation (Etherification) |

| 3 | -OH | Base, Acyl Chloride (RCOCl) | -OCOR | O-Acylation (Esterification) |

| 3 | -OH | Base, TsCl/MsCl | -OTs/-OMs | Sulfonylation |

| 3 | -OTs/-OMs | Nu⁻ (e.g., N₃⁻, CN⁻) | -Nu | Nucleophilic Substitution |

These synthetic transformations underscore the chemical versatility of the 6,7-dimethoxyquinoline scaffold and provide a toolbox for chemists to generate novel derivatives for further investigation.

Spectroscopic Data for this compound Remains Elusive

The initial and subsequent targeted searches for ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI) Mass Spectrometry, and IR spectroscopic data for this compound did not yield any specific results for this particular compound. While information on structurally related compounds, such as other quinoline and isoquinoline (B145761) derivatives, is accessible, this data is not directly applicable for the detailed analysis of this compound.

Consequently, the generation of a scientifically accurate and informative article focusing solely on the spectroscopic characterization of this compound, complete with the requisite data tables and detailed research findings, cannot be fulfilled at this time due to the absence of the necessary foundational data. Further empirical research and publication of the findings for this specific compound are required to enable a comprehensive spectroscopic analysis as outlined.

Structural Elucidation and Spectroscopic Characterization of 6,7 Dimethoxyquinoline Derivatives

X-ray Crystallography for Solid-State Structural Determination

Chromatographic and Thermal Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Identification

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of quinoline (B57606) derivatives. While a specific HPLC method with detailed parameters for 6,7-dimethoxyquinolin-3-ol is not extensively documented, general methods for related compounds often utilize reverse-phase chromatography. For instance, the purity of a precursor in a novel synthesis of the anti-cancer drug Gefitinib, which shares a dimethoxyquinazoline core, was determined to be 99.4% by HPLC analysis. ukm.my A similar approach, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, would be suitable for the analysis of this compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and peak area integration would allow for quantitative purity assessment.

Table 1: Representative HPLC Parameters for Analysis of Related Heterocyclic Compounds

| Parameter | Typical Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents typical starting parameters for method development and is not based on specific experimental data for this compound.

Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Form Analysis

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the thermal transitions of a compound, including melting points, glass transitions, and solid-solid phase transitions, which are indicative of polymorphism. There is no specific DSC data available for this compound in the reviewed literature. However, its tautomer, 6,7-dimethoxyquinolin-4-ol (B79426), has a reported melting point of 229 °C (with decomposition). A DSC thermogram for this compound would be expected to show a sharp endothermic peak around this temperature, corresponding to its melting. The presence of multiple melting peaks or recrystallization exotherms upon heating or cooling could indicate the existence of different polymorphic forms or the presence of an amorphous phase.

Thermogravimetric Analysis (TGA) for Thermal Stability Characterization

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material and its decomposition profile. Specific TGA data for this compound is not currently available. The reported melting with decomposition of the related 6,7-dimethoxyquinolin-4-ol at 229 °C suggests that thermal degradation begins at or around this temperature. A TGA curve for this compound would likely show a stable baseline up to the onset of decomposition, followed by one or more mass loss steps as the molecule breaks down. The temperature at which significant mass loss begins is a key indicator of its thermal stability.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one |

| 6,7-Dimethoxyquinolin-4-ol |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique in synthetic chemistry for its simplicity, speed, and low cost. It is an indispensable tool for monitoring the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products.

In the context of the synthesis of 6,7-dimethoxyquinoline (B1600373) derivatives, TLC is used to establish the optimal reaction time and to screen for the most effective reaction conditions, such as temperature and catalysts. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The separation of components is based on their differential partitioning between the stationary and mobile phases.

The positions of the separated compounds are visualized, often under UV light (commonly at 254 nm and 366 nm), which allows for the detection of UV-active compounds like quinolines. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. While specific Rƒ values for this compound are not available, a hypothetical TLC analysis would involve comparing the Rƒ value of the product spot to that of the starting materials.

Table 1: Hypothetical TLC Data for a Reaction Producing a 6,7-Dimethoxyquinoline Derivative

| Compound | Rƒ Value | Solvent System (v/v) |

| Starting Material A | 0.80 | Ethyl acetate/Hexane (1:1) |

| Starting Material B | 0.15 | Ethyl acetate/Hexane (1:1) |

| Product | 0.55 | Ethyl acetate/Hexane (1:1) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to study the electronic transitions within a molecule. It provides information about the presence of chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The quinoline ring system, being an aromatic heterocycle, is a strong chromophore.

The UV-Vis spectrum of a 6,7-dimethoxyquinoline derivative would be expected to show characteristic absorption bands. The positions of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the electronic nature of the substituents on the quinoline ring. The methoxy (B1213986) groups at positions 6 and 7, being electron-donating, and the hydroxyl group at position 3 would be expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline.

While a specific UV-Vis spectrum for this compound is not found in the searched literature, the data would typically be presented in a tabular format.

Table 2: Hypothetical UV-Vis Spectroscopic Data for a 6,7-Dimethoxyquinoline Derivative

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol (B145695) | 230 | 35,000 |

| Ethanol | 275 | 12,000 |

| Ethanol | 320 | 8,000 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational and Theoretical Investigations of 6,7 Dimethoxyquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 6,7-Dimethoxyquinolin-3-ol, DFT calculations would be instrumental in determining its optimized geometry, charge distribution, and various reactivity descriptors.

Key parameters that would be calculated include:

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, providing insights into its chemical behavior. The presence of the electron-donating methoxy (B1213986) groups and the hydroxyl group would significantly influence the electron density on the quinoline (B57606) ring.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating the likely sites for electrophilic and nucleophilic attack. This is crucial for predicting how the molecule will interact with other chemical species.

Prediction of Molecular Orbital Energies and Reduction Potentials

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, these calculations would help in understanding its charge transfer characteristics and its potential role in electronic applications.

Furthermore, computational methods can be employed to predict the reduction potential of the molecule. This is a measure of its tendency to gain electrons and be reduced. The calculated reduction potential would be valuable in assessing its potential applications in areas such as electrochemistry and in understanding its metabolic fate in biological systems.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological targets. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of molecular systems.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a relevant protein target would be selected from a protein database.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

For instance, derivatives of 6,7-dimethoxyquinoline (B1600373) have been investigated as inhibitors of various kinases. nih.gov A docking study of this compound against a specific kinase would provide valuable predictions about its potential inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule or a molecular complex over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its dynamic behavior.

Key insights from MD simulations would include:

Conformational Flexibility: The simulation would show how the molecule flexes and changes its shape over time, identifying its most stable conformations.

Stability of Ligand-Protein Complex: If docked to a protein, an MD simulation would assess the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses would indicate the stability of the complex and the flexibility of different parts of the protein and ligand.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

In Silico Approaches to Medicinal Chemistry

The computational methods described above are integral to modern in silico medicinal chemistry. By predicting the properties and interactions of a compound like this compound before it is synthesized, researchers can prioritize which molecules are most likely to have the desired biological activity. This approach significantly accelerates the drug discovery process by reducing the time and cost associated with synthesizing and testing a large number of compounds. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, highlighting the potential of its derivatives.

Prediction of Pharmacokinetic Profiles (ADME)

The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encompasses the key processes that determine the bioavailability and persistence of a drug in the body. Computational models, built upon vast datasets of experimentally determined properties, are frequently employed to forecast the ADME profile of a molecule based on its structure. For this compound, a number of key ADME parameters have been predicted using widely accepted computational algorithms.

These predictions suggest that this compound is likely to exhibit good oral bioavailability. The predicted high gastrointestinal absorption is a critical factor for orally administered therapeutics. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit the intracellular concentration and efficacy of many drugs. Its predicted ability to cross the blood-brain barrier suggests potential for activity within the central nervous system. In terms of metabolism, this compound is predicted to be an inhibitor of the cytochrome P450 isoenzyme CYP2D6, a key enzyme in drug metabolism. This suggests a potential for drug-drug interactions if co-administered with other medications metabolized by this enzyme.

A summary of the predicted ADME properties for this compound is presented in the interactive table below.

| ADME Parameter | Predicted Value | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | Lower likelihood of being actively removed from cells. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower potential for interactions with drugs metabolized by this major enzyme. |

Assessment of Drug-Likeness and Chemical Space Exploration

The concept of "drug-likeness" is a qualitative assessment of how closely a compound's physicochemical properties resemble those of known orally active drugs. This evaluation is often guided by a set of rules or filters, the most famous of which is Lipinski's Rule of Five. wikipedia.org This rule establishes thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. wikipedia.orgdrugbank.com Compounds that adhere to these rules are considered more likely to possess favorable ADME properties.

An analysis of this compound reveals that it fully complies with Lipinski's Rule of Five, as detailed in the table below. Its molecular weight is well under the 500 Dalton limit, its calculated logP is within the acceptable range, and it has a low number of hydrogen bond donors and acceptors. wikipedia.org This adherence to Lipinski's criteria suggests a favorable starting point for the development of an orally bioavailable drug.

Beyond simple rule-based assessments, the exploration of chemical space provides a more nuanced understanding of a molecule's properties in relation to the broader universe of known chemical compounds. This can be visualized by plotting compounds based on a variety of calculated molecular descriptors. For this compound, key descriptors have been calculated to position it within this multidimensional space.

The table below presents the calculated physicochemical properties of this compound relevant to its drug-likeness and its location in chemical space.

| Physicochemical Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 205.21 | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.10 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Molar Refractivity | 56.35 | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) (Ų) | 55.98 | ≤ 140 | Yes |

The calculated molar refractivity and topological polar surface area (TPSA) further support the drug-like character of this compound. Molar refractivity is an indicator of the volume occupied by a molecule and its polarizability, while TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. The values for this compound fall within the ranges typically associated with orally bioavailable drugs.

Structure Activity Relationship Sar Studies of 6,7 Dimethoxyquinoline Derivatives

Influence of Methoxy (B1213986) Substituent Positions (C-6 and C-7) on Biological Activity and Metabolic Stability

The methoxy groups at the C-6 and C-7 positions of the quinoline (B57606) ring are consistently identified as critical contributors to the biological activity of many derivatives. Their electron-donating nature and ability to form hydrogen bonds are fundamental to their function.

In the context of kinase inhibition, the presence of 6,7-dimethoxy groups on the quinoline ring has been found to be advantageous, though not always essential, for potent inhibition of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). nih.gov Similarly, for inhibitors of c-Met kinase, the 6,7-dimethoxyquinoline (B1600373) moiety, as seen in the approved drug cabozantinib (B823), is a key structural feature for high potency. nih.govsemanticscholar.org These groups are also conserved in certain topoisomerase I inhibitors, where they are reported to form hydrogen bonds with key amino acid residues like Asn722 in one of the binding pockets of the major groove, contributing to the stabilization of the drug-target complex. nih.gov

The number and position of methoxy groups also significantly influence the activity of modulators of P-glycoprotein (P-gp), a key transporter in multidrug resistance (MDR). nih.gov Studies on quinolin-2-one-pyrimidine hybrids revealed that compounds with two methoxy groups displayed more pronounced P-gp inhibitory activity compared to those with one or no methoxy substituents. nih.gov This highlights the favorable role of hydrogen bond-accepting methoxy groups for potent P-gp inhibition. nih.gov

Impact of Functionalization at the Quinoline 3-Position on Receptor Affinity and Biological Response

Modification at the C-3 position of the 6,7-dimethoxyquinoline core has been a successful strategy, particularly in the development of kinase inhibitors. A comprehensive study on 3-substituted 6,7-dimethoxyquinolines as inhibitors of PDGF-RTK demonstrated that a lipophilic group attached to this position substantially enhances activity. nih.gov

The nature of this lipophilic substituent is a key determinant of potency. Optimal inhibitory activity, with IC50 values in the low nanomolar range (≤ 20 nM), was achieved with a variety of groups, including monocyclic aromatic systems and small unsaturated moieties. nih.gov This indicates that the C-3 position is likely situated in a hydrophobic pocket of the receptor's active site. The most effective substituents were generally small and lipophilic, suggesting that bulkier groups might cause steric hindrance, thereby reducing affinity. nih.gov

| Compound ID | C-3 Substituent | PDGF-RTK IC50 (nM) |

| 15d | 4-Methoxyphenyl | ≤ 20 |

| 17m | 3-Fluoro-4-methoxyphenyl | ≤ 20 |

| 17b | 3-Fluorophenyl | ≤ 20 |

| 24 | 4-Hydroxyphenyl | ≤ 20 |

| 15o | 6-Methoxypyridin-3-yl | ≤ 20 |

| 23 | 5-Pyridin-2(1H)-one | ≤ 20 |

| 15e | trans-beta-Styryl | ≤ 20 |

| 15f | 5-Chlorothiophene-2-yl | ≤ 20 |

| 17n | Cyclopentenyl | ≤ 20 |

Data sourced from reference nih.gov.

These findings underscore the importance of the C-3 position as a key site for derivatization to modulate receptor affinity and biological response in 6,7-dimethoxyquinoline-based compounds.

Impact of Functionalization at the Quinoline 4-Position on Kinase Inhibition and Derivatization Potential

The C-4 position of the 6,7-dimethoxyquinoline scaffold is another critical site for modification, widely exploited in the design of potent kinase inhibitors. The 4-anilinoquinoline pharmacophore, in particular, has been central to the development of inhibitors targeting the c-Met kinase. nih.govsemanticscholar.org In this class of compounds, the 6,7-dimethoxyquinoline core typically binds to the hinge region of the kinase's ATP-binding site, while the 4-anilino moiety extends into other regions of the active site, allowing for further interactions that enhance potency and selectivity. semanticscholar.org

SAR studies on a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) fragment revealed that the nature and substitution pattern on the anilino ring play important roles in optimizing c-Met inhibitory potency. nih.gov For instance, introducing various functional groups to the phenyl ring attached to the benzimidazole fragment allowed for a fine-tuning of the inhibitory activity. nih.gov Compound 12n from this series, which incorporates these structural features, exhibited the most potent activity against c-Met kinase with an IC50 value of 0.030 µM. nih.govsemanticscholar.org This highlights the derivatization potential at the C-4 position for generating highly active kinase inhibitors. The SAR analysis of these compounds was consistent with their antiproliferative activities against cancer cell lines, suggesting their anticancer effects were likely related to their c-Met inhibition. nih.gov

| Compound ID | R-Group on Phenyl-Benzimidazole | c-Met IC50 (µM) |

| 12a | H | 0.211 ± 0.015 |

| 12d | 4-F | 0.125 ± 0.011 |

| 12h | 4-CF3 | 0.103 ± 0.009 |

| 12k | 3-OCH3 | 0.055 ± 0.006 |

| 12n | 4-OCF3 | 0.030 ± 0.008 |

| Cabozantinib | (Reference Drug) | 0.025 ± 0.005 |

Data sourced from references nih.govsemanticscholar.org.

Comparative SAR Analysis of Quinoline and Quinazoline (B50416) Heterocyclic Cores

Quinoline and quinazoline are bioisosteric heterocyclic cores, meaning they have similar shapes and volumes and can often be interchanged in drug design to modulate biological activity, selectivity, and physicochemical properties. nih.govpreprints.org This bioisosteric replacement is a common strategy in medicinal chemistry. nih.govpreprints.orgnih.govresearchgate.net

In the realm of kinase inhibitors, both scaffolds are prevalent. For example, many potent epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib are based on a 4-anilinoquinazoline (B1210976) core, often featuring 6,7-dimethoxy substituents. nih.govmdpi.com The nitrogen at position 1 of the quinazoline ring acts as a key hydrogen bond acceptor, mimicking the adenine (B156593) ring of ATP to interact with the hinge region of the kinase domain. namiki-s.co.jp Similarly, the quinoline scaffold, as seen in c-Met inhibitors like cabozantinib, utilizes its ring nitrogen for the same purpose. nih.govnih.gov The choice between a quinoline and quinazoline core can influence selectivity and potency. For instance, one study involved replacing the quinazoline fragment of a known inhibitor with the 6,7-dimethoxyquinoline moiety from cabozantinib to create novel c-Met inhibitors. nih.govsemanticscholar.org

The same trend is observed in the development of multidrug resistance (MDR) modulators. A series of 2,4-disubstituted quinazoline derivatives were designed and found to be potent P-gp inhibitors, with several compounds showing EC50 values in the nanomolar range. nih.gov These compounds often incorporate moieties like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), which itself is a related scaffold, highlighting the modular nature of these designs. nih.gov The quinazoline serves as a versatile linker and pharmacophore in these structures. nih.govnih.gov The decision to use a quinoline versus a quinazoline core often depends on the specific target, desired selectivity profile, and synthetic accessibility.

SAR in Modulators of Multidrug Resistance (MDR) Pathways

The 6,7-dimethoxyquinoline and related isoquinoline (B145761) scaffolds are prominent in the design of agents that reverse multidrug resistance (MDR), primarily by inhibiting efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov SAR studies have established several key principles for potent P-gp inhibition.

The presence and number of methoxy groups are critical. It has been demonstrated that having two methoxy groups on the quinoline or isoquinoline ring is favorable for P-gp inhibitory activity. nih.gov This is a feature of highly effective third-generation P-gp inhibitors such as tariquidar (B1662512) and elacridar. nih.gov

Furthermore, the nature of the functional groups is important. In 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, the replacement of an amide function with isosteric esters or alkylamine analogues was explored to evaluate the interaction profile with P-gp and other ABC transporters. unifi.it This work led to the identification of specific ester derivatives active on the Breast Cancer Resistance Protein (BCRP), demonstrating that subtle changes can alter the selectivity profile towards different efflux pumps. unifi.it

SAR in Kinase Inhibitors (e.g., Platelet-Derived Growth Factor Receptor Tyrosine Kinase, c-Met Kinase)

The 6,7-dimethoxyquinoline scaffold is a cornerstone for various kinase inhibitors, with SAR studies providing a clear roadmap for achieving high potency and selectivity.

Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase Inhibitors: For PDGFR-TK inhibition, the 6,7-dimethoxyquinoline core is a highly effective template. nih.gov SAR studies have shown that potent inhibition is achieved by introducing a lipophilic group at the C-3 position. A wide range of substituents, from substituted phenyl rings (e.g., 4-methoxyphenyl, 3-fluorophenyl) to heteroaromatics (e.g., thiophene-3-yl) and unsaturated groups (e.g., trans-beta-styryl), confer optimal activity with IC50 values of 20 nM or less. nih.gov This suggests that the C-3 position interacts with a hydrophobic region of the kinase, and that a variety of lipophilic groups can be accommodated to achieve strong binding. nih.gov

c-Met Kinase Inhibitors: The 6,7-dimethoxy-4-anilinoquinoline structure is a validated pharmacophore for c-Met inhibition. nih.govsemanticscholar.orgnih.gov SAR for this class of inhibitors primarily focuses on modifications of the 4-anilino moiety. In a series of compounds where the aniline (B41778) was part of a larger benzimidazole structure, substitutions on the terminal phenyl ring were systematically varied. nih.gov Electron-withdrawing groups like trifluoromethoxy (-OCF3) at the para position of the phenyl ring (compound 12n ) resulted in the most potent c-Met inhibition (IC50 = 0.030 µM), outperforming compounds with hydrogen, fluoro, or trifluoromethyl groups at the same position. nih.govsemanticscholar.org This demonstrates that electronic effects and specific interactions of the substituent at the C-4 position are crucial for maximizing inhibitory activity against c-Met kinase. nih.gov

SAR in Topoisomerase I Inhibitors

The 6,7-dimethoxyquinoline core has also been successfully incorporated into the design of novel topoisomerase I (TOP1) inhibitors. TOP1 inhibitors stabilize the covalent complex formed between the enzyme and DNA, leading to DNA damage and cell death. nih.gov The planar structure of the quinoline ring is well-suited to intercalate and stack between DNA base pairs at the cleavage site, which is a key feature for stabilizing these complexes. nih.gov

In a study designing 4-alkoxy-2-arylquinolines as TOP1 inhibitors, the 6,7-dimethoxy groups were intentionally conserved from other known TOP1 poisons. nih.gov It was hypothesized that these methoxy groups could form hydrogen bonds with the Asn722 residue within a major groove binding pocket, thereby enhancing the stability of the ternary drug-enzyme-DNA complex. nih.gov

The SAR of this series also highlighted the importance of substituents at the C-2 and C-4 positions. Compounds with a para-substituted phenyl group at C-2 and a propyl linker at C-4 were found to be the most potent, exhibiting anticancer activity at sub-micromolar concentrations. nih.gov Specifically, the introduction of a morpholino group at the end of the C-4 alkyl chain (compounds 14h and 14p ) resulted in moderate TOP1 inhibitory activity compared to the reference drug camptothecin. nih.gov This indicates that the C-4 substituent likely projects into the major groove of the DNA, where it can make additional favorable interactions. nih.gov

Biological Activity and Mechanistic Investigations of 6,7 Dimethoxyquinoline Derivatives

Investigations into Potential Anticancer Properties

Derivatives of 6,7-dimethoxyquinoline (B1600373) have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action. bohrium.com The quinoline (B57606) scaffold is recognized for its role in the development of compounds that can induce cancer cell death through pathways such as DNA intercalation, inhibition of angiogenesis, and interference with critical enzymes involved in tumor growth. bohrium.com

Mechanisms of Action in Cellular Systems (e.g., Tubulin Polymerization Inhibition)

One of the key mechanisms by which certain 6,7-dimethoxyquinoline derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Tubulin, a crucial protein in maintaining normal cellular processes, is a primary target for many anticancer drugs. frontiersin.org Molecules that interfere with tubulin's ability to polymerize into microtubules can arrest the cell cycle and induce apoptosis. The 6,7-dimethoxyquinoline scaffold has been identified as a molecular framework for potential tubulin polymerization inhibitors, highlighting its importance in the design of novel antimitotic agents. frontiersin.org The inhibition of tubulin polymerization by quinoline derivatives represents a significant strategy in cancer drug discovery. bohrium.com

Inhibition of Specific Molecular Targets (e.g., Tyrosine Kinases, Topoisomerase I)

Research has identified specific molecular targets that are potently inhibited by 6,7-dimethoxyquinoline derivatives, leading to their anticancer activity.

Tyrosine Kinases: Several derivatives have been developed as potent inhibitors of receptor tyrosine kinases, which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival. researchgate.net One of the most significant targets in this class is the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR). researchgate.net A series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety were synthesized and found to be potent inhibitors of c-Met kinase. researchgate.net For instance, compound 12n from this series demonstrated the most potent inhibitory activity against c-Met and showed excellent anticancer activity against lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines. researchgate.net

| Compound | c-Met Kinase IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |

|---|---|---|---|---|

| 12n | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |

| Cabozantinib (B823) (Control) | 0.005 ± 0.001 | 3.1 ± 0.4 | 4.5 ± 0.3 | 9.7 ± 0.8 |

Topoisomerase I: Topoisomerase I (TOP1) is another critical enzyme in cancer progression, involved in cellular processes like DNA replication and transcription. bohrium.com Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors. bohrium.comnih.gov These compounds act as "TOP1 poisons," stabilizing the complex between the enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death. bohrium.com Compound 14m from one such series showed significant antiproliferative activity against a panel of 60 human cancer cell lines, with a full panel GI₅₀ MG-MID of 1.26 μM. nih.gov It was particularly effective against colon cancer, leukemia, and melanoma cell lines. nih.gov The most sensitive cell lines included leukemia (SR), melanoma (LOX IMVI), and breast cancer (T-47D). bohrium.com

| Compound | Cancer Subpanel | Most Sensitive Cell Line | GI₅₀ (µM) |

|---|---|---|---|

| 14m | Leukemia | SR | 0.133 |

| Colon Cancer | COLO205 | 0.401 | |

| Melanoma | LOX IMVI | 0.116 | |

| Breast Cancer | T-47D | 0.472 |

Modulation of Specific Signaling Pathways (e.g., HGF/c-Met Signaling Pathway, IL-6 Mediated Signaling Pathway)

HGF/c-Met Signaling Pathway: The hepatocyte growth factor/cellular mesenchymal-epithelial transition factor (HGF/c-Met) signaling pathway is vital in normal physiological processes but its deregulation is a hallmark of tumorigenesis and metastasis. researchgate.net This pathway activates downstream cascades including RAS-RAF-MEK-ERK and PI3K-AKT-mTOR. researchgate.net As potent inhibitors of the c-Met tyrosine kinase, 6,7-dimethoxyquinoline derivatives directly modulate this pathway. researchgate.net By inhibiting the initial phosphorylation of the c-Met receptor, these compounds block the entire downstream signaling cascade, thereby impeding cancer cell proliferation, survival, and invasion. researchgate.netnih.gov The development of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors is a key strategy for targeting cancers where this pathway is abnormally activated. researchgate.net

IL-6 Mediated Signaling Pathway: The Interleukin-6 (IL-6) signaling pathway is another critical pathway involved in inflammation and cancer. bohrium.com While it is a significant target for anticancer therapies, the reviewed literature on 6,7-dimethoxyquinoline derivatives has primarily focused on other pathways, such as the HGF/c-Met and Topoisomerase I inhibition. Specific studies detailing the direct modulation of the IL-6 mediated signaling pathway by this particular class of compounds are not prominently featured in the current body of research.

Studies on Antimicrobial Efficacy (e.g., Antibacterial Activity)

Derivatives of the 6,7-dimethoxyquinazoline (B1622564) core, a closely related scaffold, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic microbes. In one study, a series of novel 6,7-dimethoxyquinazoline derivatives were tested against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov The results indicated that many of the synthesized compounds demonstrated noticeable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 μg/mL against most of the tested microorganisms. nih.gov Another study synthesized a series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives and tested them against species such as Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Research on Anti-inflammatory Effects

The anti-inflammatory potential of 6,7-dimethoxyquinazoline derivatives has also been explored. A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives were synthesized and evaluated for their anti-inflammatory activity using an in-vitro protein denaturation method, with diclofenac (B195802) sodium as a reference drug. Many of the synthesized compounds exhibited good anti-inflammatory activity. Notably, one compound in the series showed the highest activity with an IC₅₀ value of 1.772 µg/ml, indicating its potential as a lead for developing new anti-inflammatory agents.

Modulation of Multidrug Resistance (MDR) Pathways

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) and 2,4-disubstituted quinazolines have been studied as MDR reversers. These compounds were evaluated for their ability to interact with and inhibit key ABC transporters, including P-gp, multidrug-resistance-associated protein-1 (MRP-1), and breast cancer resistance protein (BCRP).

Several compounds were found to be potent inhibitors of P-gp activity, with EC₅₀ values in the nanomolar range. For example, compounds 1d, 1e, 2a, 2c, and 2e from a series of 2,4-disubstituted quinazolines showed EC₅₀ values of 36.0 nM, 31.3 nM, 50.0 nM, 85.6 nM, and 58.9 nM, respectively, for P-gp inhibition. This research opens avenues for developing selective inhibitors for different efflux pumps, potentially restoring the efficacy of conventional chemotherapy drugs.

Interaction with Biological Systems as Potential Ligands for Various Receptors

Derivatives of the 6,7-dimethoxyquinoline core have been identified as effective ligands for specific biological receptors, most notably sigma receptors. The sigma-2 (σ2) receptor, in particular, is a target of interest as it is often overexpressed in proliferating cancer cells. researchgate.netnih.gov

Research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, a structurally related class, has demonstrated high-affinity binding to the σ2 receptor with low affinity for the sigma-1 (σ1) receptor. researchgate.netnih.gov This selectivity is a crucial aspect of their potential as pharmacological tools. Certain analogs within this series have shown excellent binding affinities, with Ki values in the low nanomolar range. nih.govupenn.edu For instance, the compound (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline demonstrated a Ki value of 0.59 nM for the σ2 receptor. upenn.edu Studies indicate that the 6,7-dimethoxytetrahydroisoquinoline structure is a key requirement for achieving this high affinity. upenn.edu

In addition to sigma receptors, other studies on related dihydroisoquinoline compounds have pointed to interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, suggesting that this chemical scaffold can modulate muscle contractility through these receptor systems. nih.gov

Table 1: Binding Affinities of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives for Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 |

| (±)-8 (desmethyl analogue of (±)-7) | 108 ± 35 | 4.92 ± 0.59 |

| 3b | - | 5-6 |

| 3e | - | 5-6 |

| 4b | - | 5-6 |

| 4e | - | 5-6 |

Exploration of Enzyme Inhibitory Activity (e.g., Kinases, Cdc25 Phosphatases)

The 6,7-dimethoxyquinoline scaffold is a prominent feature in the design of various enzyme inhibitors, particularly those targeting kinases and phosphatases involved in cell cycle regulation and signal transduction.

Kinase Inhibition

A significant body of research has focused on 6,7-dimethoxy-4-anilinoquinolines as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose aberrant signaling is implicated in cancer development. nih.govsemanticscholar.org By modifying the structure, researchers have synthesized derivatives with potent inhibitory activity. One such derivative, compound 12n (from a specific study), which incorporates a benzimidazole moiety, displayed a half-maximal inhibitory concentration (IC50) of 0.030 µM against c-Met kinase. nih.govsemanticscholar.org

Furthermore, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent, substrate-competitive inhibitors of G9a, a histone lysine (B10760008) methyltransferase. nih.govrsc.org G9a plays a crucial role in epigenetic regulation, and its overexpression is associated with various cancers. nih.gov The quinoline scaffold in these inhibitors has been shown to retain excellent potency and high selectivity for G9a. nih.govrsc.org

Table 2: Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives Against Kinases

| Compound Series | Target Enzyme | Key Derivative | IC50 Value (µM) |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinolines | c-Met Kinase | Compound 12n | 0.030 ± 0.008 |

| 2,4-diamino-6,7-dimethoxyquinolines | G9a Methyltransferase | Compound 41 | 0.0025 |

Data sourced from multiple studies. nih.govsemanticscholar.orgnih.gov

Cdc25 Phosphatase Inhibition

The Cell division cycle 25 (Cdc25) family of phosphatases are key regulators of the cell cycle, and their inhibition is a strategy for anticancer drug development. nih.govmdpi.com While research has not exclusively focused on 6,7-dimethoxy derivatives, the broader quinoline structure is a core component of known Cdc25 inhibitors. nih.govresearchgate.net For example, quinolinedione derivatives like NSC 663284 have been identified as potent, irreversible inhibitors of Cdc25A and Cdc25B, with an IC50 of 210 nM for Cdc25A. nih.gov This demonstrates the potential of the quinoline scaffold, the foundational structure of 6,7-Dimethoxyquinolin-3-ol, in targeting this class of enzymes.

Mechanistic Elucidation of Quinoline Derivative Pharmacological Actions

Understanding the mechanism by which these derivatives exert their effects is crucial for rational drug design. Molecular docking studies and structural analysis have provided significant insights into their pharmacological actions.

For the c-Met kinase inhibitors, the mechanism involves competitive binding at the ATP-binding site. nih.govsemanticscholar.org Molecular docking studies have shown that these 6,7-dimethoxyquinoline derivatives can bind in an extended conformation that stretches from the ATP-binding site into a deep hydrophobic pocket, or in a U-shaped conformation around a key methionine residue (Met1211). semanticscholar.org This binding prevents the phosphorylation activity of the kinase, thereby blocking its signaling pathway. nih.gov

In the case of G9a methyltransferase inhibitors, the mechanism is also substrate-competitive. nih.govrsc.org A key finding is the importance of the nitrogen at position 1 (N-1) of the quinoline ring. Spectroscopic studies have shown that a protonated N-1 is crucial for potent inhibition, as it forms a strong electrostatic interaction with an aspartate residue (Asp1088) in the enzyme's substrate pocket. nih.gov The dimethoxy groups on the benzenoid ring also appear to play an important role in binding, as their removal leads to a significant loss of activity. rsc.org

A novel inhibitory mechanism has been described for certain Cdc25B inhibitors. Instead of targeting the active catalytic site, some small molecules have been found to bind to a pocket distant from the active site. nih.gov This pocket is adjacent to the protein-protein interaction interface where Cdc25B binds to its substrate, CDK2/Cyclin A. By occupying this allosteric site, the inhibitor disrupts the formation of the enzyme-substrate complex, thereby preventing the dephosphorylation of CDK2 and inhibiting the phosphatase's function. nih.gov This provides a proof of concept for targeting Cdc25 phosphatases by inhibiting their protein-protein interactions. nih.gov

Research Applications and Future Directions for 6,7 Dimethoxyquinoline Derivatives

Utility in Medicinal Chemistry as Synthetic Intermediates for Advanced Pharmaceutical Compounds

The 6,7-dimethoxyquinoline (B1600373) core is a fundamental building block in the synthesis of several important pharmaceutical agents, particularly in the field of oncology. Its derivatives serve as key intermediates in the production of multi-kinase inhibitors that target signaling pathways crucial for tumor growth and proliferation.

A critical intermediate, 4-chloro-6,7-dimethoxyquinoline (B44214), is instrumental in the synthesis of targeted cancer therapies such as Cabozantinib (B823) and Tivozanib. google.com

Cabozantinib (XL184) is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, which are implicated in tumor metastasis and angiogenesis. google.comchemicalbook.com The synthesis of Cabozantinib involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol (B1666318) to form a key ether linkage. researchgate.net

Tivozanib (AV-951) is another kinase inhibitor that primarily targets all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3), playing a vital role in angiogenesis. google.comnih.gov The synthesis of Tivozanib also utilizes 4-chloro-6,7-dimethoxyquinoline as the foundational scaffold upon which the rest of the molecule is constructed. google.com

Beyond these approved drugs, the 6,7-dimethoxyquinoline scaffold is actively being explored for the development of new therapeutic agents. Researchers have synthesized novel series of 6,7-dimethoxy-4-anilinoquinolines that have demonstrated potent inhibitory activity against the c-Met tyrosine kinase, a key target in cancer therapy. nih.govnih.gov Similarly, new 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and synthesized as a new class of Topoisomerase I (TOP1) inhibitors, which are enzymes critical for DNA replication and a validated target for anticancer drugs. nih.govnih.gov

| Pharmaceutical Compound/Derivative | Therapeutic Target | Application |

|---|---|---|

| Cabozantinib | MET, VEGFR2, and other tyrosine kinases | Oncology (e.g., medullary thyroid cancer, renal cell carcinoma) google.comchemicalbook.com |

| Tivozanib | VEGFR-1, -2, -3 | Oncology (e.g., renal cell carcinoma) google.comnih.gov |

| 6,7-dimethoxy-4-anilinoquinoline derivatives | c-Met kinase | Investigational anticancer agents nih.govnih.gov |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I (TOP1) | Investigational anticancer agents nih.govnih.gov |

| 2,4-diamino-6,7-dimethoxyquinoline derivatives | G9a histone lysine (B10760008) methyltransferase | Investigational epigenetic modulators nih.gov |

Role as Building Blocks in Materials Science (e.g., Luminescent Materials for Display Technologies and Biological Imaging)

The inherent photophysical properties of the quinoline (B57606) ring system make its derivatives attractive candidates for applications in materials science. Quinoline-based compounds are known for their electroluminescent capabilities and are relatively easy to modify synthetically, allowing for the tuning of their emission spectra and other physical properties. mdpi.com These characteristics are highly desirable for the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

While research into the specific application of 6,7-dimethoxyquinolin-3-ol in OLEDs is still emerging, the broader class of quinoline derivatives has been successfully incorporated into OLED devices. For example, compounds like Tris-(8-hydroxyquinolinato) aluminum (Alq3) are well-known fluorescent semiconductor materials used in the light-emitting layers of OLEDs. researchgate.net The synthetic accessibility of the quinoline scaffold allows for modifications that can alter the emission wavelength, quantum efficiency, and thermal stability of the resulting materials. mdpi.comresearchgate.net The introduction of methoxy (B1213986) groups, such as in the 6,7-dimethoxy configuration, can influence the electronic properties and, consequently, the luminescent behavior of the molecule. researchgate.net

| Quinoline Derivative Class | Potential Application | Key Tunable Properties |

|---|---|---|

| General Quinoline Scaffolds | Organic Light-Emitting Diodes (OLEDs) | Emission Spectrum, Quantum Efficiency, Thermal Stability mdpi.comresearchgate.net |

| Substituted Pyrazoloquinolines | OLED Emitters | Electroluminescence Spectra, Thermal Properties mdpi.com |

| Platinum(II) complexes with phenylisoquinoline ligands | OLED Emitters | Phosphorescence, Color Stability rsc.org |

Application in the Synthesis of More Complex Organic Molecules for Diverse Applications

The chemical reactivity of the 6,7-dimethoxyquinoline scaffold makes it a versatile platform for the construction of more intricate molecular architectures. Its utility extends beyond the direct synthesis of pharmaceuticals to the creation of complex heterocyclic systems with potential applications in various fields of chemistry and biology.

A prime example is the synthesis of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety. nih.gov In this multi-step synthesis, the process begins with commercially available substituted benzoic acids, which are used to construct the benzimidazole portion of the molecule. This intermediate is then condensed with 4-chloro-6,7-dimethoxyquinoline in a nucleophilic aromatic substitution reaction to yield the final, complex products. nih.govresearchgate.net This synthetic strategy highlights how the 6,7-dimethoxyquinoline unit can be readily coupled with other heterocyclic systems to generate novel molecular frameworks.

Similarly, the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, another important class of biologically active molecules, can be achieved through complex multi-step reactions where the dimethoxy-substituted aromatic ring is a key starting component. mdpi.com These examples underscore the role of the 6,7-dimethoxyquinoline scaffold not just as a final component, but as a robust building block that facilitates the assembly of diverse and complex molecular structures.

Development as Chemical Probes for Investigating Biological Processes

The fluorescent properties inherent to many quinoline derivatives make them excellent candidates for the development of chemical probes for biological imaging. researchgate.net These probes can be designed to detect specific ions, molecules, or cellular environments, providing powerful tools for studying dynamic biological processes in real-time.

While specific probes based on the this compound structure are an area of ongoing research, the broader quinoline family has yielded a variety of successful chemical probes. These probes often work through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PeT). The quinoline moiety serves as the fluorophore, and its fluorescence can be "turned on" or "turned off" upon binding to a specific analyte.

The synthetic tractability of the quinoline scaffold allows for the incorporation of different chelating agents or reactive groups to confer specificity for various biological targets. The methoxy groups at the 6- and 7-positions can modulate the photophysical properties, such as the emission wavelength and quantum yield, which are critical for developing sensitive and specific probes. researchgate.net

Advanced Methodologies in Drug Discovery and Development Leveraging Quinoline Scaffolds

The quinoline scaffold, including its 6,7-dimethoxy substituted derivatives, is central to several advanced methodologies in modern drug discovery. Its status as a "privileged structure" makes it a frequent starting point for the design of new therapeutic agents. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies: The 6,7-dimethoxyquinoline core provides a rigid and well-understood framework for conducting SAR studies. In the development of c-Met inhibitors, for instance, researchers synthesized a library of compounds by attaching various substituted anilines to the 4-position of the 6,7-dimethoxyquinoline ring. nih.govsemanticscholar.org By systematically altering these substituents and measuring the corresponding inhibitory activity, they could deduce which chemical features were essential for potent biological effect. This iterative process of synthesis and testing is fundamental to optimizing lead compounds into viable drug candidates. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a high-affinity lead. The quinoline scaffold is a common and effective fragment used in this strategy. tandfonline.comresearchgate.net

Molecular Docking and Computational Chemistry: Computer-aided drug design plays a crucial role in modern pharmaceutical research. Molecular docking simulations are used to predict how a molecule, such as a 6,7-dimethoxyquinoline derivative, will bind to the active site of a target protein, like a kinase. nih.gov These computational models help researchers understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. researchgate.net This information guides the design of new analogs with improved potency and a more desirable pharmacological profile. nih.govsemanticscholar.org

Emerging Research Frontiers for 6,7-Dimethoxyquinoline Derivatives in Chemical Biology

The unique combination of biological activity and synthetic versatility ensures that 6,7-dimethoxyquinoline derivatives will continue to be an area of active investigation. Several emerging frontiers in chemical biology are poised to leverage the properties of this important scaffold.

One promising area is the development of novel inhibitors for epigenetic targets. Epigenetic modifications, such as the methylation of histones, play a critical role in gene regulation and are often dysregulated in diseases like cancer. Recently, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as a new scaffold for inhibitors of G9a, a histone lysine methyltransferase. nih.gov This discovery opens up new avenues for developing therapies that target the epigenetic machinery of cells.

Furthermore, the application of quinoline derivatives in targeted therapies continues to expand beyond well-established targets like kinases. nih.gov As our understanding of disease biology deepens, new molecular targets are identified, and the 6,7-dimethoxyquinoline scaffold provides a proven and adaptable platform for designing inhibitors against these novel targets. Its "druggable" nature and the established synthetic pathways for its modification make it an ideal starting point for exploring new therapeutic hypotheses in oncology and other disease areas like inflammatory and neurodegenerative disorders. tandfonline.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 6,7-Dimethoxyquinolin-3-ol and its derivatives?

- Methodological Answer : A common approach involves refluxing sodium hydroxide in 60% ethanol to hydrolyze esters, followed by acidification with HCl to precipitate carboxylic acid derivatives (e.g., 6,7-dimethoxyquinoline-3-carboxylic acids). Key steps include TLC monitoring and recrystallization in ethanol for purification . Derivatives like antibacterial isoquinoline analogs are synthesized via nucleophilic substitution (e.g., using NaH/DMSO or CuCN at 140°C) or oxidation (SeO2 in dioxane), with yields varying based on substituents and reaction conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and ring systems (e.g., distinguishing methoxy groups at C6/C7). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, particularly for complex derivatives like 3-([1,1′-biphenyl]-3-yl)-6,7-dimethoxyisoquinoline-1-carbonitrile. Recrystallization in ethanol or dichloromethane is recommended for achieving >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound analogs?

- Methodological Answer : Low yields (e.g., 27% for cyano-substituted derivatives ) often arise from steric hindrance or side reactions. Strategies include:

- Catalyst screening : Phosphine ligands (e.g., t-buXPhos) enhance nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents like DMSO improve solubility for heterocyclic intermediates.

- Temperature control : Higher temperatures (140°C) accelerate cyanation with CuCN but require careful monitoring to avoid decomposition.

Q. How should researchers address contradictory bioactivity data among structurally similar derivatives?

- Methodological Answer : Discrepancies in antibacterial activity (e.g., FtsZ-targeting derivatives ) may stem from subtle structural variations. Approaches include:

- SAR studies : Systematically modifying substituents (e.g., guanidine vs. nitrile groups) to isolate pharmacophore contributions.

- Biological assays : Standardizing MIC (Minimum Inhibitory Concentration) protocols across bacterial strains to ensure comparability.

- Computational modeling : Docking studies to predict binding affinities with FtsZ proteins, corroborating experimental results.

Q. What design principles apply to multi-step synthesis of this compound-based heterocycles?

- Stepwise functionalization : Nitration followed by formylation (DMF-DMA) to introduce reactive sites.

- Cyclization control : POCl3-mediated chlorination at 85°C ensures efficient ring closure.

- Purification : Column chromatography or selective recrystallization to isolate intermediates (e.g., amine-coupled products).

Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies in reported yields for similar synthetic protocols?

- Methodological Answer : Variability (e.g., 38% vs. 84% yields in ) often relates to:

- Reagent purity : Trace moisture in NaH dispersion can reduce guanidine coupling efficiency.